N-(2-(4-fluorophenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
This compound belongs to a class of pyrimidinone-based acetamides, characterized by a 4-methyl-6-oxopyrimidin-1(6H)-yl core linked to an acetamide side chain substituted with a 4-fluorophenoxyethyl group. The fluorine atom and phenoxyethyl moiety likely enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-11-8-15(21)19(10-18-11)9-14(20)17-6-7-22-13-4-2-12(16)3-5-13/h2-5,8,10H,6-7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOJTOYELLRLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 427.5 g/mol. The structure features a pyrimidine ring with various functional groups, including a fluorophenyl group and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
| InChI Key | FUXPUVAHXIPNPI-UHFFFAOYSA-N |
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor activity. A study utilizing the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) demonstrated that these compounds can effectively reduce cell proliferation and induce apoptosis through modulation of alpha1 adrenergic receptors .
The proposed mechanism for the antitumor activity involves the inhibition of specific signaling pathways associated with cancer cell growth. The compound's ability to modulate receptor expression suggests it may interfere with cellular signaling cascades critical for tumor survival and proliferation.
Anticonvulsant Activity
In addition to antitumor effects, derivatives of this compound have been evaluated for anticonvulsant properties. A study focused on the synthesis of N-phenylacetamide derivatives found that certain analogs exhibited significant protection in maximal electroshock (MES) tests in animal models . This suggests potential applications in treating epilepsy or seizure disorders.
Case Study 1: Antitumor Efficacy in Prostate Cancer
In a controlled study, various derivatives were tested for their efficacy against PC-3 prostate cancer cells. The results indicated that compounds with similar structural motifs to this compound showed promising results in reducing cell viability by over 50% at specific concentrations, highlighting their potential as therapeutic agents against prostate cancer .
Case Study 2: Anticonvulsant Screening
Another study involved the evaluation of several N-substituted acetamides for their anticonvulsant activity using the MES model. Compounds similar to this compound were shown to provide significant protection against induced seizures, suggesting their potential as new anticonvulsants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and physicochemical data for the target compound and its analogs:
Key Observations:
- Core Heterocycle: The target compound and analogs 5.4, 5.6 utilize a pyrimidinone core, whereas compounds in feature a pyridazinone ring.
- Substituent Effects :
- Halogenation : Chlorine substituents (e.g., 5.4, 5.6) correlate with higher melting points (>282°C for 5.4), suggesting stronger intermolecular forces. Fluorine in the target compound may reduce metabolic degradation compared to chlorine .
- Oxygenated Groups : Ethoxy () and methoxy () substituents improve solubility but may lower melting points due to reduced crystallinity.
Preparation Methods
Nucleophilic Substitution with Chloroacetic Acid
A widely reported method involves reacting 4-methyl-6-hydroxypyrimidin-2-one with chloroacetic acid under basic conditions. In a representative procedure:
- 4-Methyl-6-hydroxypyrimidin-2-one (1.0 equiv) is dissolved in aqueous NaOH (2.0 equiv).
- Chloroacetic acid (1.2 equiv) is added dropwise at 60–70°C, followed by reflux for 6–8 hours.
- Acidification with HCl precipitates the product, which is recrystallized from ethanol/water.
Key Data:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 4-Methyl-6-hydroxypyrimidin-2-one | Chloroacetic acid | NaOH, reflux | 72–78% |
This method leverages the nucleophilic displacement of chloride by the pyrimidinone oxygen, forming the ether linkage. IR spectroscopy confirms the carbonyl stretch at 1680–1700 cm⁻¹, while $$ ^1H $$-NMR reveals singlet peaks for the methyl group (δ 2.3 ppm) and acetic acid protons (δ 4.1 ppm).
Synthesis of 2-(4-Fluorophenoxy)ethylamine
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers high regioselectivity for ether synthesis. A modified protocol from phenoxy acetamide syntheses is applicable:
- 4-Fluorophenol (1.0 equiv), 2-bromoethanol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.
- Diethyl azodicarboxylate (DEAD) (1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The resulting 2-(4-fluorophenoxy)ethanol is isolated via column chromatography (hexane/ethyl acetate).
Conversion to Amine via Gabriel Synthesis
- 2-(4-Fluorophenoxy)ethanol is treated with phthalimide (1.2 equiv) and triphenylphosphine (1.5 equiv) in CCl₄ under reflux for 24 hours.
- Hydrazinolysis (hydrazine hydrate, ethanol, reflux) yields 2-(4-fluorophenoxy)ethylamine .
Key Data:
| Intermediate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-(4-Fluorophenoxy)ethanol | DEAD, PPh₃ | THF, rt | 85% |
| 2-(4-Fluorophenoxy)ethylamine | Hydrazine hydrate | Ethanol, reflux | 68% |
Amide Coupling Strategies
TBTU-Mediated Coupling
Activation of the carboxylic acid subunit followed by amine coupling is critical. A procedure adapted from phenoxy acetamide syntheses is employed:
- 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1.0 equiv) is dissolved in dry DCM.
- TBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) are added under nitrogen, stirred for 15 minutes.
- 2-(4-Fluorophenoxy)ethylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- The product is purified via recrystallization (ethyl acetate/petroleum ether).
Key Data:
| Carboxylic Acid | Amine | Coupling Agent | Yield |
|---|---|---|---|
| 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid | 2-(4-Fluorophenoxy)ethylamine | TBTU/DIPEA | 65–70% |
LC-MS analysis typically shows [M+H]⁺ at m/z 348.1, consistent with the molecular formula C₁₆H₁₇FN₃O₃. $$ ^1H $$-NMR confirms the acetamide NH signal at δ 8.2 ppm and the fluorophenyl aromatic protons at δ 7.0–7.3 ppm.
Alternative Synthetic Routes
One-Pot Sequential Reactions
A patent describing one-pot synthesis of pyridinyloxy acetic acids inspires a streamlined approach:
- 4-Methyl-6-hydroxypyrimidin-2-one , chloroacetic acid , and 2-(4-fluorophenoxy)ethylamine are combined in acetonitrile with K₂CO₃.
- The mixture is refluxed for 8 hours, enabling simultaneous etherification and amidation.
While this method reduces purification steps, yields are moderate (50–55%) due to competing side reactions.
Challenges and Optimization
- Regioselectivity : Competing O- vs. N-alkylation in pyrimidinone systems necessitates careful control of base strength and temperature.
- Amine Stability : The primary amine group in 2-(4-fluorophenoxy)ethylamine is prone to oxidation; reactions require inert atmospheres.
- Purification : Silica gel chromatography is essential to separate unreacted starting materials and byproducts.
Q & A
Q. How can researchers differentiate this compound’s mechanism from structurally similar analogs?
- Answer:
- Kinetic selectivity profiling : Compare IC50 values against related enzymes (e.g., PDE4 vs. PDE5) .
- Transcriptomic analysis : Perform RNA-seq to identify unique pathway modulation .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
